molecular formula C8H5ClF5NOS B14591829 N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide CAS No. 61424-49-5

N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide

Katalognummer: B14591829
CAS-Nummer: 61424-49-5
Molekulargewicht: 293.64 g/mol
InChI-Schlüssel: GZIHKLMNBDQDOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide is a chemical compound characterized by the presence of a chlorophenyl group and a pentafluoroethane sulfinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide typically involves the reaction of 4-chlorophenylamine with pentafluoroethane sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorophenyl)-1,2-phenylenediamine
  • N-(4-Chlorophenyl)formamide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide is unique due to the presence of the pentafluoroethane sulfinamide group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may lack the fluorinated moiety or have different functional groups.

Eigenschaften

CAS-Nummer

61424-49-5

Molekularformel

C8H5ClF5NOS

Molekulargewicht

293.64 g/mol

IUPAC-Name

N-(4-chlorophenyl)-1,1,2,2,2-pentafluoroethanesulfinamide

InChI

InChI=1S/C8H5ClF5NOS/c9-5-1-3-6(4-2-5)15-17(16)8(13,14)7(10,11)12/h1-4,15H

InChI-Schlüssel

GZIHKLMNBDQDOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NS(=O)C(C(F)(F)F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.